molecular formula C16H22N2O3S B274915 METHYL 2-[2-(PIPERIDIN-1-YL)ACETAMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE

METHYL 2-[2-(PIPERIDIN-1-YL)ACETAMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE

Cat. No.: B274915
M. Wt: 322.4 g/mol
InChI Key: XQGCZISQWPTJIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-[(2-piperidinoacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in medicinal chemistry and material science . This compound, in particular, has garnered interest due to its potential therapeutic properties and unique chemical structure.

Preparation Methods

The synthesis of METHYL 2-[2-(PIPERIDIN-1-YL)ACETAMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE involves several key steps. . This reaction typically requires specific conditions such as the presence of a base and a solvent like ethanol or methanol. Industrial production methods may involve microwave-assisted synthesis to enhance reaction rates and yields .

Chemical Reactions Analysis

Methyl 2-[(2-piperidinoacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

This compound has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of METHYL 2-[2-(PIPERIDIN-1-YL)ACETAMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. It may inhibit certain enzymes or modulate receptor activity, leading to its therapeutic effects. The exact pathways and targets can vary depending on the specific application and derivative used .

Properties

Molecular Formula

C16H22N2O3S

Molecular Weight

322.4 g/mol

IUPAC Name

methyl 2-[(2-piperidin-1-ylacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

InChI

InChI=1S/C16H22N2O3S/c1-21-16(20)14-11-6-5-7-12(11)22-15(14)17-13(19)10-18-8-3-2-4-9-18/h2-10H2,1H3,(H,17,19)

InChI Key

XQGCZISQWPTJIH-UHFFFAOYSA-N

SMILES

COC(=O)C1=C(SC2=C1CCC2)NC(=O)CN3CCCCC3

Canonical SMILES

COC(=O)C1=C(SC2=C1CCC2)NC(=O)CN3CCCCC3

Origin of Product

United States

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